Ghrp-6

Descripción general

Descripción

El péptido liberador de la hormona del crecimiento 6 (GHRP-6) es un hexapéptido sintético que estimula la secreción de la hormona del crecimiento por los somatotrofos hipofisarios, células de la hipófisis anterior que liberan la hormona del crecimiento hipofisaria . Forma parte de la familia de los factores de crecimiento y tiene un fuerte impacto en la liberación de la hormona del crecimiento producida naturalmente en el cuerpo . El this compound se utiliza ampliamente en la comunidad del culturismo por su eficacia en la liberación de las hormonas del crecimiento, cruciales para el desarrollo y la recuperación muscular .

Aplicaciones Científicas De Investigación

GHRP-6 has a wide range of scientific research applications, including:

Mecanismo De Acción

El GHRP-6 funciona uniéndose a los receptores de la secretagoga de la hormona del crecimiento en el hipotálamo y la glándula pituitaria, lo que lleva a la liberación de la hormona del crecimiento . Imita la acción de la grelina, una hormona peptídica natural que estimula el hambre y regula la secreción de la hormona del crecimiento . Al activar el receptor de la grelina, el this compound induce a la glándula pituitaria a liberar ráfagas de hormona del crecimiento en el torrente sanguíneo . Esta liberación pulsátil de la hormona del crecimiento promueve el crecimiento muscular, aumenta la densidad ósea y estimula la descomposición de la grasa .

Análisis Bioquímico

Biochemical Properties

GHRP-6 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the GHSR, which is a G-protein-coupled receptor located in the hypothalamus and pituitary gland. This binding leads to the activation of intracellular signaling pathways that result in the release of growth hormone. Additionally, this compound inhibits the release of somatostatin, a hormone that suppresses GH secretion . The interactions between this compound and these biomolecules are essential for its function as a growth hormone secretagogue.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by promoting muscle growth, increasing bone density, and stimulating the breakdown of fat . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it activates the ghrelin receptor, leading to an increase in intracellular calcium levels and appetite, which subsequently triggers the release of growth hormone . These cellular effects highlight the potential of this compound in enhancing physical performance and overall body composition.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ghrelin receptor (GHSR), which mimics the action of ghrelin, a natural peptide hormone that stimulates hunger and regulates growth hormone secretion . Upon binding to GHSR, this compound activates G-proteins, leading to an increase in intracellular calcium levels and the release of growth hormone. Additionally, this compound inhibits the release of somatostatin, further enhancing GH secretion . This dual mechanism of action underscores the potency of this compound as a growth hormone secretagogue.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can sustain its activity for several hours, with peak GH levels occurring within 30 minutes of administration and gradually declining towards baseline levels after 120 minutes . The stability and degradation of this compound are critical factors in determining its long-term effects on cellular function. Research has indicated that this compound maintains its efficacy in promoting GH release over extended periods, making it a valuable tool for studying growth hormone dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound have been shown to effectively stimulate GH release without significant adverse effects . Higher doses may lead to increased cortisol levels, joint pain, and lower blood sugar levels . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those regulating growth hormone secretion and energy metabolism. It interacts with enzymes and cofactors that modulate the release of GH and other metabolic regulators . By influencing these pathways, this compound can alter metabolic flux and metabolite levels, contributing to its overall physiological effects. Understanding these metabolic interactions is crucial for developing targeted therapies using this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once administered, this compound is rapidly absorbed and distributed to target tissues, where it binds to GHSR and exerts its effects . The localization and accumulation of this compound in specific tissues are essential for its function as a growth hormone secretagogue. Studies have shown that this compound can effectively reach and activate its target receptors, ensuring its efficacy in promoting GH release.

Subcellular Localization

This compound is primarily localized in the cell membrane, where it interacts with GHSR to stimulate growth hormone secretion . The subcellular localization of this compound is critical for its activity, as it ensures that the peptide can effectively bind to its receptor and initiate the signaling cascade required for GH release. Additionally, post-translational modifications and targeting signals may influence the localization and function of this compound within specific cellular compartments.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

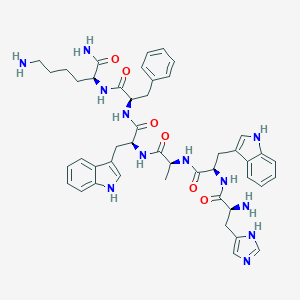

El GHRP-6 se sintetiza mediante la síntesis de péptidos en fase sólida (SPPS), un método comúnmente utilizado para la producción de péptidos. La secuencia del this compound, que contiene seis aminoácidos (L-Histidina, D-Triptofano, L-Alanina, L-Triptofano, D-Fenilalanina y L-Lisina), se ensambla paso a paso en un soporte sólido . Las condiciones de reacción suelen implicar el uso de grupos protectores para evitar reacciones secundarias no deseadas y reactivos de acoplamiento para facilitar la formación de enlaces peptídicos .

Métodos de producción industrial

En entornos industriales, la producción de this compound implica la SPPS a gran escala, seguida de procesos de purificación como la cromatografía líquida de alta resolución (HPLC) para asegurar la pureza del producto final . El péptido se liofiliza entonces para obtenerlo en forma de polvo estable, adecuada para su almacenamiento y transporte .

Análisis De Reacciones Químicas

Tipos de reacciones

El GHRP-6 experimenta diversas reacciones químicas, entre ellas:

Reducción: Las reacciones de reducción pueden romper los puentes disulfuro, devolviendo el péptido a su forma reducida.

Sustitución: Las reacciones de sustitución pueden ocurrir en residuos de aminoácidos específicos, alterando las propiedades del péptido.

Reactivos y condiciones comunes

Agentes oxidantes: El peróxido de hidrógeno y otros peróxidos se utilizan comúnmente como agentes oxidantes.

Agentes reductores: El ditiotreitol (DTT) y el beta-mercaptoetanol son agentes reductores típicos.

Reactivos de sustitución: Se pueden utilizar varios reactivos químicos para sustituir aminoácidos específicos dentro de la secuencia peptídica.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen formas oxidadas y reducidas de this compound, así como péptidos sustituidos con secuencias de aminoácidos alteradas .

Aplicaciones de la investigación científica

El this compound tiene una amplia gama de aplicaciones de investigación científica, entre ellas:

Comparación Con Compuestos Similares

El GHRP-6 se compara a menudo con otros secretagogos de la hormona del crecimiento como el MK 677 y la Ipamorelina . Si bien los tres compuestos estimulan la liberación de la hormona del crecimiento, difieren en sus mecanismos de acción y efectos:

El this compound es único en su capacidad para estimular el hambre y promover el crecimiento muscular, lo que lo hace especialmente popular en la comunidad del culturismo .

Propiedades

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H56N12O6/c1-27(54-44(62)39(20-29-23-51-35-15-7-5-13-32(29)35)57-43(61)34(48)22-31-25-50-26-53-31)42(60)56-40(21-30-24-52-36-16-8-6-14-33(30)36)46(64)58-38(19-28-11-3-2-4-12-28)45(63)55-37(41(49)59)17-9-10-18-47/h2-8,11-16,23-27,34,37-40,51-52H,9-10,17-22,47-48H2,1H3,(H2,49,59)(H,50,53)(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,64)/t27-,34-,37-,38+,39+,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHKXNSOCOQYQX-FUAFALNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H56N12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904007 | |

| Record name | Growth hormone releasing hexapeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

873.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87616-84-0 | |

| Record name | Growth hormone releasing hexapeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087616840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Growth hormone releasing hexapeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAPEPTIDE-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H7N4I6X6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-allyl-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(3-methoxybenzylidene)propanohydrazide](/img/structure/B515505.png)

![4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-IODO-6-METHOXYPHENYL ACETATE](/img/structure/B515507.png)

![2-bromo-N'-[1-(5-ethyl-2-thienyl)ethylidene]benzohydrazide](/img/structure/B515508.png)

![2-[(E)-1-(5-BROMO-2-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B515510.png)

![Ethyl 2-[(dichloroacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B515511.png)

![6-(2-Furyl)-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B515523.png)

![1-[(4-Ethoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B515532.png)

![1-[(2,5-diethoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B515539.png)

![2-{2-[1-(aminocarbothioyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B515540.png)

![N-[1-(hydroxymethyl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B515549.png)

![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B515553.png)